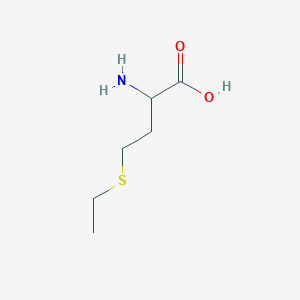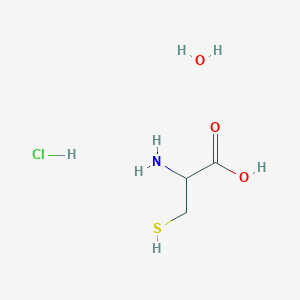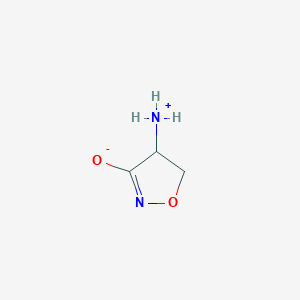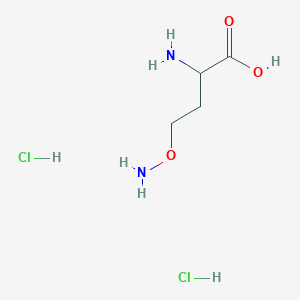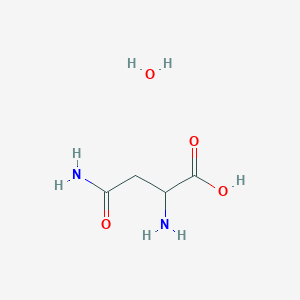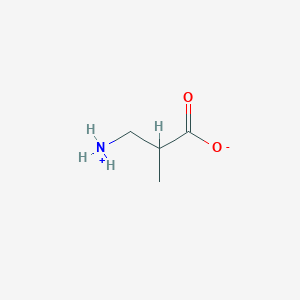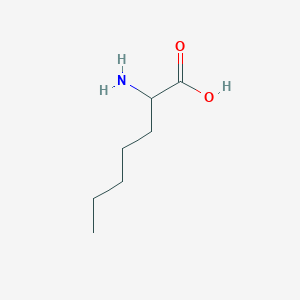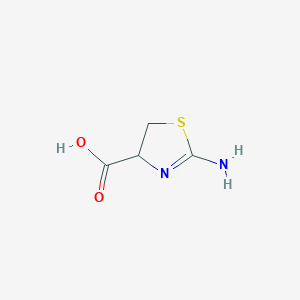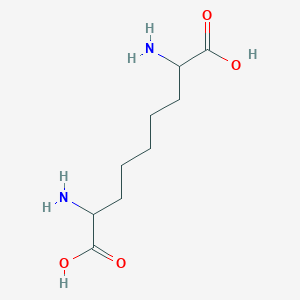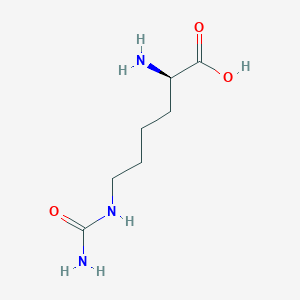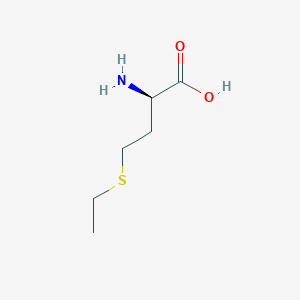
D-Ethionine
Descripción general
Descripción
D-Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group in place of the methyl group . It is an antimetabolite and methionine antagonist . It prevents amino acid incorporation into proteins and interferes with cellular use of adenosine triphosphate (ATP) . Because of these pharmacological effects, ethionine is highly toxic and is a potent carcinogen .
Molecular Structure Analysis
This compound has a molecular formula of C6H13NO2S . It is an S-ethylhomocysteine that has R-configuration at the chiral centre . The InChI key for this compound is GGLZPLKKBSSKCX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.24 . It is a solid substance . The storage temperature for the powder form is -20°C .
Aplicaciones Científicas De Investigación
Influence on Immunity
Studies reveal that D-Ethionine can significantly influence immune responses. For example, research on mice fed with ethionine-supplemented diets showed a notable suppression in cell-mediated immunity (CMI). This suppression was observed in terms of reduced responsiveness to mitogens and delayed-type hypersensitivity. However, antibody levels remained similar across different diet groups (Radix, Walters, & Adkins, 1983).
Inhibition of Protein Synthesis
Ethionine, an analog of methionine, has been found to inhibit protein synthesis in the liver. This inhibition appears to be indirectly caused through effects on hepatic ATP. The study suggests that the interaction between methionine and ethionine might be critical in this process (Villa-Treviño, Shull, & Farber, 1963).
Aging and Cellular Changes
Research has shown that DL-ethionine can induce aging changes and affect the functional capacities of various types of cells, especially those with active secretory functions. This finding was observed during studies on the exocrine cells of the exorbital lacrimal glands in rats (Benson, 1964).
Influence on Cellular Energy
D,L-Ethionine has been tested on isolated hepatocytes from rats, where it induced a decrease in intracellular ATP content. This effect was observed in both cytosol and mitochondria, indicating a broad impact on cellular energy processes (Lavoinne, Marchand, Pinosa, & Matray, 1983).
Inhibition of Enzyme Synthesis
Ethionine has been used as an antimetabolite in various organisms, showing an inhibitory effect on the synthesis of enzymes like invertase in yeast. This inhibition is reversible by the addition of methionine, suggesting a specific metabolic interaction between methionine and ethionine (Stone, Whitty, & Cherry, 1970).
Application in Algal Control
Ethionine has shown potential in controlling the growth of blue-green algae, suggesting its use in managing nuisance algal blooms. The sensitivity of blue-green algae to ethionine and other amino acid analogs may have practical applications in environmental management (Aaronson & Ardois, 1971).
Influence on Neural Cell Viability
Ethionine has been implicated in affecting neural cell viability and differentiation. It inhibits cell viability by disrupting the balance between proliferation and apoptosis and prevents differentiation in neural stem cells. These findings highlight the potential impact of ethionine on central nervous system diseases (Zhang et al., 2020).
Effect on Pancreatic and Liver Tissue
Both L- and this compound have been found to be equally effective in inducing pancreatic and renal changes in rats, as well as liver damage in mice. This shows ethionine's potential use in studying tissue damage and disease mechanisms in these organs (Wachstein & Meisel, 1953).
Mecanismo De Acción
Target of Action
D-Ethionine, a non-proteinogenic amino acid, has a similar chemical structure and activity to that of methionine It’s known that methionine, a compound closely related to this compound, targets methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .
Mode of Action
It’s known that ethionamide, a compound related to this compound, is a prodrug which is activated by the enzyme etha, a mono-oxygenase in mycobacterium tuberculosis, and then binds nad+ to form an adduct which inhibits inha in the same way as isoniazid
Biochemical Pathways
This compound is known to affect the S-adenosylmethionine (SAM) pathway, leading to changes in N6-methyladenosine (m6A) modification in neural tube development and regulation . It’s also known to affect the Wnt/β-catenin signaling pathway . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis.
Pharmacokinetics (ADME Properties)
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
This compound is known to inhibit cell viability by disrupting the balance between proliferation and apoptosis, and preventing neural stem cells from differentiating into neurons and astrocytes . It also induces mitochondrial apoptosis in neural tube defects by reducing mitochondrial autophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can mitigate drought stress in tall fescue, a type of grass, by enhancing root viability, activities of antioxidant enzymes, and increasing contents of soluble sugars and isopentenyladenosine . This suggests that environmental conditions such as water availability can influence the action of this compound.
Safety and Hazards
D-Ethionine is highly toxic and is a potent carcinogen . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .
Análisis Bioquímico
Biochemical Properties
D-Ethionine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with S-adenosylmethionine synthetase, an enzyme responsible for the synthesis of S-adenosylmethionine from methionine. This compound competes with methionine for binding to this enzyme, leading to a reduction in S-adenosylmethionine levels. This reduction affects numerous methylation reactions in the cell, including DNA, RNA, and protein methylation. Additionally, this compound interacts with methionine adenosyltransferase, further inhibiting the production of S-adenosylmethionine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit cell viability by disrupting the balance between cell proliferation and apoptosis. In neural stem cells, this compound prevents differentiation into neurons and astrocytes, leading to impaired neural development . Furthermore, this compound affects cell signaling pathways, such as the Wnt/β-catenin pathway, by reducing the levels of S-adenosylmethionine, which is crucial for proper cell signaling and gene expression . The compound also influences cellular metabolism by inhibiting the biosynthesis of proteins, RNA, DNA, and phospholipids .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of S-adenosylmethionine synthesis. By competing with methionine for binding to S-adenosylmethionine synthetase and methionine adenosyltransferase, this compound reduces the availability of S-adenosylmethionine, leading to decreased methylation reactions . This inhibition affects various cellular processes, including gene expression, protein synthesis, and cell signaling. Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species, which further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of cell proliferation and induction of apoptosis . Long-term exposure can result in more pronounced effects, including sustained inhibition of cell differentiation and increased oxidative stress . Additionally, this compound’s degradation products may contribute to its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can lead to severe toxic effects, including liver damage and neural tube defects . Studies have also identified threshold effects, where a certain dosage of this compound is required to elicit specific cellular responses. For example, a dose of 500 mg/kg has been used to induce neural tube defects in mouse models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with methionine metabolism. It competes with methionine for binding to enzymes involved in the synthesis of S-adenosylmethionine, leading to reduced levels of this crucial methyl donor . This reduction affects various metabolic processes, including the biosynthesis of proteins, RNA, DNA, and phospholipids. Additionally, this compound influences the methionine cycle, which is essential for the elimination of reactive oxygen species and the regulation of cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In microbial systems, this compound is transported by methionine-specific transporters, which facilitate its uptake and distribution within the cell . In mammalian cells, this compound is likely transported by similar mechanisms, although specific transporters for this compound have not been well-characterized. Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and activity.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with cellular components and post-translational modifications. Studies have shown that this compound can localize to the cytoplasm, where it interacts with enzymes involved in methionine metabolism . Additionally, this compound may be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through specific targeting signals or post-translational modifications. These localizations can affect this compound’s activity and function within the cell.
Propiedades
IUPAC Name |
(2R)-2-amino-4-ethylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZPLKKBSSKCX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021499 | |
| Record name | D-Ethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [MSDSonline] | |
| Record name | (D)-Ethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
RATS FED 0.25% DL-ETHIONINE FOR 3 DAYS SHOWED ELEVATED TRNA METHYLTRANSFERASE & INHIBITED GLYCINE METHYLTRANSFERASE LEVELS IN THE LIVER. THESE CHANGES PERSIST THROUGHOUT THE CARCINOGENIC REGIME & SIMILAR TRENDS WERE OBSERVED IN ETHIONINE-INDUCED LIVER TUMORS. D-ETHIONINE WAS EQUALLY EFFECTIVE IN ELEVATING TRNA METHYLTRANSFERASE IN THE LIVER, IN BOTH MALE & FEMALE RATS., /ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. | |
| Record name | (D)-ETHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
535-32-0 | |
| Record name | D-Ethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (D)-Ethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-2-amino-4-(ethylthio)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIONINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GB0NN2T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (D)-ETHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
278 °C, decomposes | |
| Record name | (D)-ETHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



